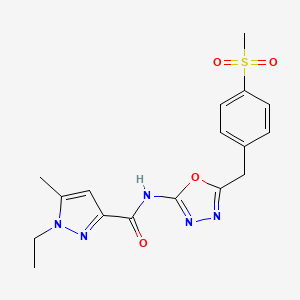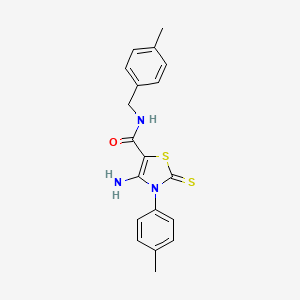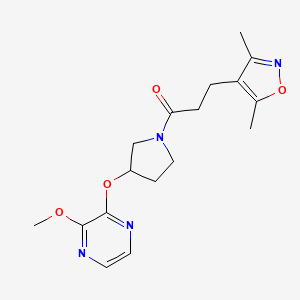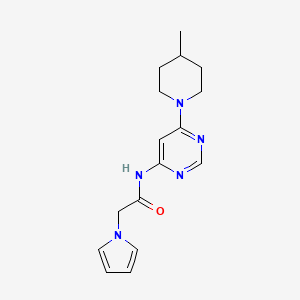![molecular formula C16H18FN3O4S2 B2488600 1-(3-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide CAS No. 2034239-06-8](/img/structure/B2488600.png)
1-(3-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves intricate processes, combining various reagents and catalysts to construct complex molecular architectures. For instance, the preparation of structurally analogous compounds often entails multiple steps, including the use of synchrotron X-ray powder diffraction for structure determination. Techniques such as simulated annealing and Rietveld refinement play crucial roles in achieving the final structures, highlighting the complexity and precision required in synthetic chemistry (Gündoğdu et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by detailed spectroscopic and crystallographic analyses. The structures of these compounds reveal intricate details, including bond lengths, angles, and the overall geometry, which are essential for understanding their chemical behavior and reactivity. X-ray crystallography, in particular, provides a comprehensive view of the molecular arrangement, facilitating a deeper understanding of intermolecular interactions and stability (Gündoğdu et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are determined by their functional groups and molecular structure. For example, the interaction of sulfonamide derivatives with carbonic anhydrase isoforms demonstrates the specificity and potency of these molecules as enzyme inhibitors, which is a direct consequence of their structural features (Temperini et al., 2008). These interactions are pivotal for designing compounds with desired biological activities.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular composition and arrangement. The crystallographic studies offer insights into the compound's solid-state characteristics, providing information crucial for its manipulation and application in various fields. These studies not only reveal the stability and solubility profiles but also guide the development of new materials and drugs by understanding the relationship between structure and function (Gündoğdu et al., 2017).
Chemical Properties Analysis
Analyzing the chemical properties involves studying the compound's behavior under different chemical reactions, including its reactivity towards other compounds, stability under various conditions, and its potential as a catalyst or reactant in synthetic pathways. The specific interactions with enzymes, as seen in sulfonamide derivatives, underscore the importance of chemical properties in determining the compound's applicability in medicinal chemistry and beyond (Temperini et al., 2008).
Aplicaciones Científicas De Investigación
Molecular Structure and Gas-phase Acidity
A study on the molecular structure and gas-phase acidity of various biologically active sulfonamides, including derivatives similar to the compound of interest, utilized computational methods to predict molecular geometries and acidity. This research is critical for understanding the chemical behavior of sulfonamides in biological systems and their potential applications in drug design (Remko, 2003).
Fluorescence and Charge Transfer Effects
Investigations into the fluorescence emission spectra of thiadiazole compounds revealed dual fluorescence effects, which are influenced by molecular aggregation and substituent structure. Such properties suggest applications in fluorescence probes and molecular medicine, highlighting the versatility of thiadiazole derivatives in scientific research (Budziak et al., 2019).
Anticancer and Anti-HCV Potential
Celecoxib derivatives, structurally related to the compound of interest, have shown promise as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This indicates the potential of sulfonamide derivatives in developing therapeutic agents for a range of diseases (Küçükgüzel et al., 2013).
Herbicide Degradation Studies
Research on the detection of herbicides and their degradates in natural water underscores the environmental applications of sulfonamide derivatives. Understanding the degradation pathways of such compounds can inform environmental monitoring and pollution control strategies (Zimmerman et al., 2002).
Regio- and Enantioselective Catalysis
A study on the allylic alkylation of fluorobis(phenylsulfonyl)methane demonstrated the application of sulfonamide derivatives in synthesizing enantiopure compounds. This research contributes to the field of asymmetric synthesis, which is fundamental in the development of chiral drugs (Liu et al., 2009).
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S2/c1-19-15-7-2-3-8-16(15)20(26(19,23)24)10-9-18-25(21,22)12-13-5-4-6-14(17)11-13/h2-8,11,18H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWJDXUYRAISHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-2-{1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]pyrrolidin-2-yl}ethan-1-one](/img/structure/B2488519.png)





![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2488525.png)

![1-(2-Methylphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2488527.png)
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2488530.png)
![2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488531.png)

![Methyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2488535.png)
